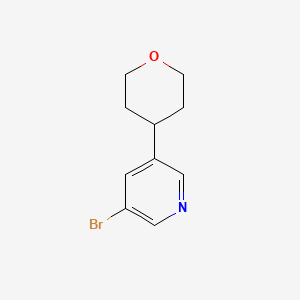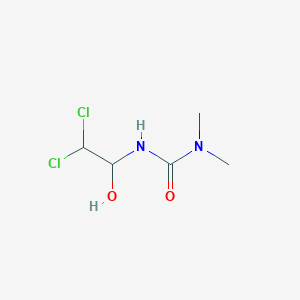
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea is a chemical compound with significant applications in various fields. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a urea moiety, making it a versatile compound in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea typically involves the reaction of 2,2-dichloroacetaldehyde with dimethylamine and urea under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of urea.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The raw materials are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified using distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic residues in the enzyme. This leads to the inhibition of enzyme function and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloro-1-hydroxyethyl dimethyl phosphate
- S-(2,2-Dichloro-1-hydroxy)ethyl glutathione
- N-(2,2-Dichloro-1-hydroxyethyl)acetamide
Uniqueness
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, it possesses a urea moiety, which enhances its ability to form hydrogen bonds and interact with biological targets.
Eigenschaften
Molekularformel |
C5H10Cl2N2O2 |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
3-(2,2-dichloro-1-hydroxyethyl)-1,1-dimethylurea |
InChI |
InChI=1S/C5H10Cl2N2O2/c1-9(2)5(11)8-4(10)3(6)7/h3-4,10H,1-2H3,(H,8,11) |
InChI-Schlüssel |
YATSNJLSINKZLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
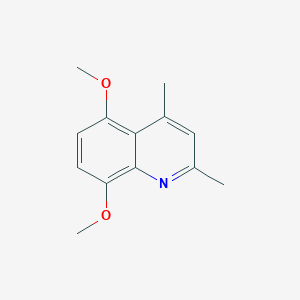
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
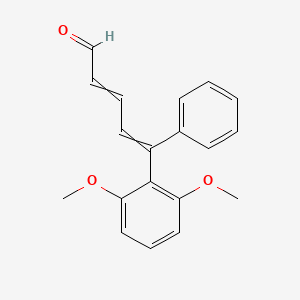
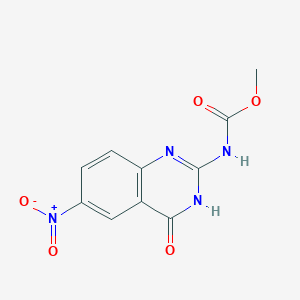
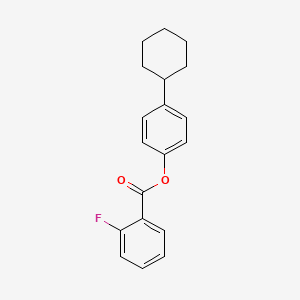
![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
